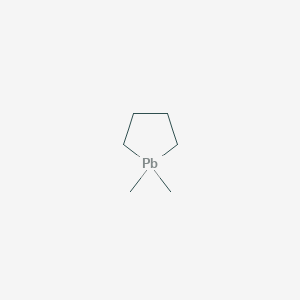
1,1-Dimethylplumbolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylplumbolane is a chemical compound that belongs to the class of organolead compounds. These compounds are characterized by the presence of lead atoms bonded to carbon atoms. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1,1-Dimethylplumbolane typically involves the reaction of lead-based precursors with organic reagents under controlled conditions. One common method involves the use of lead(II) acetate and dimethylmagnesium in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
1,1-Dimethylplumbolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The lead atom in this compound can be substituted with other atoms or groups, such as halogens or alkyl groups, using reagents like halogen acids or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead dioxide, while substitution reactions can produce various organolead derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylplumbolane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological molecules.
Medicine: While not commonly used in medicine, studies on its potential therapeutic applications are ongoing, particularly in the context of lead-based drugs.
Industry: In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylplumbolane involves its interaction with various molecular targets. The lead atom can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with cellular processes, and potential toxicity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
1,1-Dimethylplumbolane can be compared with other organolead compounds such as tetraethyllead and trimethyllead. While all these compounds contain lead atoms bonded to carbon, their chemical properties and reactivity differ. For example:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has a different structure and reactivity compared to this compound.
Trimethyllead: Similar in structure but with three methyl groups, it exhibits different chemical behavior and toxicity.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
189444-92-6 |
|---|---|
Fórmula molecular |
C6H14Pb |
Peso molecular |
293 g/mol |
Nombre IUPAC |
1,1-dimethylplumbolane |
InChI |
InChI=1S/C4H8.2CH3.Pb/c1-3-4-2;;;/h1-4H2;2*1H3; |
Clave InChI |
NEIUGNADKYLGLN-UHFFFAOYSA-N |
SMILES canónico |
C[Pb]1(CCCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
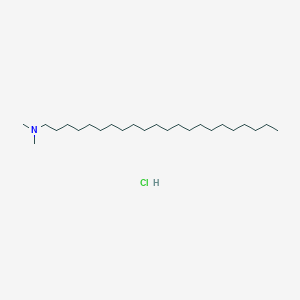
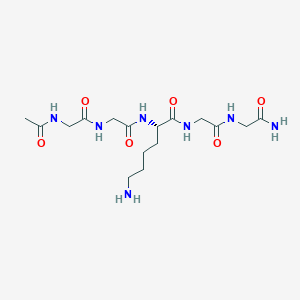
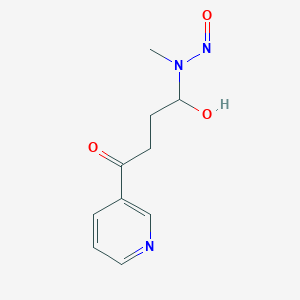
![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
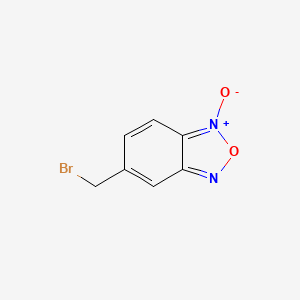
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
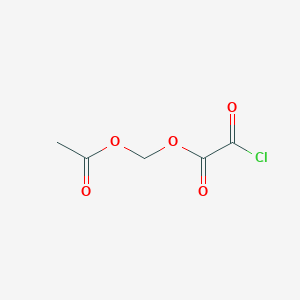
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
